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Get Quote

Welcome to the Technical Support Center. This guide is designed for researchers, scientists,

and drug development professionals who encounter challenges with inconsistent compound

naming in their experiments. Inconsistent nomenclature can lead to significant issues, including

difficulty in reproducing experiments, errors in data aggregation, and challenges in regulatory

submissions. This resource provides in-depth, experience-based answers to common

questions, offering not just solutions but also the underlying scientific reasoning to empower

your research.

Part 1: Foundational Naming and Database Issues
Q1: Why do I encounter different names for the same
chemical structure in various databases and
publications?
This is a common and significant challenge in chemical research, primarily stemming from the

use of multiple naming conventions. The two most prevalent types of names are:
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Systematic (IUPAC) Names: The International Union of Pure and Applied Chemistry (IUPAC)

has established a set of rules to generate a unique and unambiguous name for any given

chemical structure.[1] These names are constructed based on the molecule's parent

hydrocarbon chain and its functional groups, with prefixes and suffixes indicating

modifications.[2][3][4] While systematic, IUPAC names can be long and complex, making

them cumbersome for everyday use.[1]

Trivial (Common) Names: These are historical or non-systematic names that are often

shorter and more widely used in laboratory settings and publications.[1] Examples include

"acetone" (IUPAC name: propan-2-one) and "styrene" (IUPAC name: ethenylbenzene). While

convenient, trivial names lack the structural information embedded in IUPAC names and can

sometimes be ambiguous.[5]

The coexistence of these naming systems is a primary source of inconsistency. Furthermore,

different databases may prioritize one type of name over the other, or may have different

internal rules for generating "preferred" names, leading to further discrepancies.

Q2: How significant are these naming inconsistencies
across major chemical databases?
The prevalence of ambiguity, where a single non-systematic name maps to more than one

chemical structure, varies between databases. A 2015 study published in the Journal of

Cheminformatics quantified this issue across eight major databases.

Database
Ambiguity of Non-
Systematic Identifiers
(Within Database)

Ambiguity of Shared Non-
Systematic Identifiers
(Between Databases)

Median Across 8 Databases 2.5% 40.3%

Range 0.1% - 15.2% 17.7% - 60.2%

Data summarized from "Ambiguity of non-systematic chemical identifiers within and between

small-molecule databases"[6][7][8].
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As the table illustrates, while ambiguity within a single, well-curated database is relatively low,

the problem escalates dramatically when comparing identifiers across different databases.[6][7]

[8] This highlights the critical need for a robust method of compound identification that

transcends simple name-based searches.

Q3: What is the best practice for reporting a compound
name in my research to ensure clarity and
reproducibility?
To ensure your research is unambiguous and easily reproducible, it is highly recommended to

provide multiple identifiers for each compound. A comprehensive approach should include:

The full IUPAC name: This provides the complete, unambiguous structural information.

The common or trivial name: This is often how the compound is most recognized in the field.

A unique, machine-readable identifier: The two most important are the CAS Registry Number

and the InChIKey.

The CAS Registry Number (CAS RN) is a unique numerical identifier assigned by the Chemical

Abstracts Service to every chemical substance described in the open scientific literature.[9][10]

It has become a global standard for substance identification in regulatory and research

contexts.[10]

The IUPAC International Chemical Identifier (InChI) and its hashed version, the InChIKey, are

non-proprietary, open-source identifiers that encode the chemical structure in a layered format.

[11] The InChIKey is a fixed-length string that is particularly useful for database and web

searching.

By providing these multiple identifiers, you enable other researchers to locate the exact

chemical entity you studied, regardless of the naming conventions used in their preferred

databases.

Part 2: Troubleshooting Stereoisomer-Related
Inconsistencies
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Q4: My compound has multiple stereoisomers. How do I
ensure I am using the correct name for the specific
isomer I'm studying?
Stereoisomers have the same molecular formula and connectivity but differ in the three-

dimensional arrangement of their atoms.[6] This is a critical area for inconsistency, as different

isomers can have dramatically different biological activities. To name stereoisomers

unambiguously, you must use stereochemical descriptors in the name. The most common

systems are:

Cahn-Ingold-Prelog (CIP) System (R/S and E/Z): This is the most systematic and widely

accepted method.

For chiral centers (sp3 hybridized carbons with four different substituents), the descriptors

are (R)- (from the Latin rectus, for right) and (S)- (from the Latin sinister, for left). The

assignment is based on a priority ranking of the substituents.[6][12][13]

For double bonds with different substituents on each carbon, the descriptors are (E)- (from

the German entgegen, for opposite) and (Z)- (from the German zusammen, for together).

This is based on the relative positions of the highest-priority groups on each carbon of the

double bond.[6][14][15]

A step-by-step guide to assigning these descriptors is essential for accurate naming.

Experimental Protocol: Assigning R/S and E/Z Descriptors

Objective: To unambiguously name a specific stereoisomer using the Cahn-Ingold-Prelog (CIP)

priority rules.

Materials: A 2D or 3D representation of the chemical structure.

Procedure:

Part A: Assigning R/S for a Chiral Center

Identify the chiral center: A carbon atom with four different substituents.
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Assign priorities: Rank the four substituents from highest (1) to lowest (4) based on the

atomic number of the atom directly attached to the chiral center. Higher atomic number gets

higher priority.

Handle ties: If two atoms have the same atomic number, move to the next atoms along the

chains until a point of difference is found.

Orient the molecule: Position the molecule so that the lowest-priority group (4) is pointing

away from you.

Determine the configuration: Trace the path from priority 1 to 2 to 3.

If the path is clockwise, the configuration is (R).

If the path is counter-clockwise, the configuration is (S).[6][12][13]

Part B: Assigning E/Z for a Double Bond

Identify the stereogenic double bond: Each carbon of the double bond must be attached to

two different groups.

Assign priorities for each carbon: For each carbon of the double bond, assign priorities (1

and 2) to its two substituents using the same CIP rules as for chiral centers.

Determine the configuration:

If the two highest-priority groups (the "1"s) are on the same side of the double bond, the

configuration is (Z).

If the two highest-priority groups are on opposite sides of the double bond, the

configuration is (E).[6][14][15]

Q5: I see R/S, d/l, and (+)/(-) notations. What is the
difference and which should I use?
These notations describe different properties of a chiral molecule:
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(R)/(S): This is the absolute configuration of a chiral center, determined by the CIP rules as

described above. It is a structural descriptor.[6]

d/l or (+)/(-): These notations describe the optical activity of a chiral compound, which is an

experimentally measured property.[16]

d or (+) (dextrorotatory): The compound rotates plane-polarized light to the right

(clockwise).

l or (-) (levorotatory): The compound rotates plane-polarized light to the left (counter-

clockwise).

Causality: There is no simple correlation between the (R)/(S) configuration and the direction of

optical rotation. For example, (S)-alanine is dextrorotatory (+), while (S)-lactic acid is

levorotatory (-). Therefore, you cannot predict one from the other.

Best Practice: For unambiguous identification, the (R)/(S) notation is superior as it describes

the actual 3D structure. The optical rotation should be reported as an experimental finding, e.g.,

"(S)-(+)-ibuprofen".[16]

Q6: Can you provide an example of a drug where
stereoisomer naming has been a source of confusion
and had significant consequences?
The most tragic and well-known example is thalidomide.[17][18][19][20][21] Marketed in the

late 1950s and early 1960s as a sedative and for morning sickness, it was sold as a racemic

mixture (a 50:50 mixture of both enantiomers).[16][19]

(R)-thalidomide is the effective sedative.

(S)-thalidomide is a potent teratogen, causing severe birth defects.[19]

The tragedy was compounded by the fact that the two enantiomers can interconvert in the

body, meaning that administering the pure (R)-enantiomer would still produce the harmful (S)-

enantiomer.[22] The thalidomide disaster underscored the critical importance of understanding

and clearly identifying the specific stereoisomers of a drug. The drug was sold under many
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different trade names, such as Contergan and Distaval, which further complicated tracking the

source of the adverse effects.[17][21]

Part 3: Resolving Ambiguities from Salt, Solvate,
and Hydrate Forms
Q7: I have a salt form of my compound. How should I
name it correctly to distinguish it from the parent
compound?
When an acidic or basic compound is reacted to form a salt, its properties can change

significantly. It is crucial to name the salt form correctly. The IUPAC convention is to name the

cation first, followed by the anion.[23][24]

For salts of a basic drug (e.g., with hydrochloric acid): The name of the parent compound is

followed by the name of the acid, often as a hydrochloride. For example, the hydrochloride

salt of the drug "drugamine" would be "drugamine hydrochloride".

For salts of an acidic drug (e.g., with sodium): The cation is named first, followed by the

name of the deprotonated drug. For example, the sodium salt of "drugacid" would be

"sodium drugacidate".

It is also important to specify the stoichiometry if it is known (e.g., "drugamine dihydrochloride"

if two molecules of HCl react with one molecule of the drug).

Q8: How do different databases handle the
representation of salts, and how can this lead to
confusion?
This is a significant source of inconsistency. Different databases and organizations have

different philosophies for registering salts:

CAS (Chemical Abstracts Service): Assigns separate CAS Registry Numbers to the parent

compound and its various salt forms.[25] This provides a high degree of specificity.
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PubChem: Often, PubChem's standardization process will "strip" the salt counter-ion and

normalize the structure to the parent compound.[26][27][28][29] The salt information may be

retained in the original "Substance" record, but the main "Compound" record will represent

the neutral parent molecule.

This difference in approach means that a search for a specific salt (e.g., "sildenafil citrate")

might lead you to a record for the parent compound ("sildenafil") in one database, while another

database maintains a distinct entry for the salt. This can make it difficult to aggregate data for a

specific salt form across multiple resources.

Part 4: Leveraging Machine-Readable Identifiers for
Unambiguous Identification
Q9: What are SMILES and InChI, and how can they help
resolve naming inconsistencies?
SMILES (Simplified Molecular-Input Line-Entry System) and InChI (IUPAC International

Chemical Identifier) are "line notations" that represent a chemical structure as a string of text

characters.[11][30][31][32]

SMILES: A compact and human-readable format. For example, the SMILES for ethanol is

CCO.[30]

InChI: A more complex and layered format designed to be a unique and canonical

representation of a chemical structure. For example, the InChI for ethanol is

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3.[11]

Why they are useful: These identifiers encode the actual structure of the molecule, bypassing

the ambiguities of trivial and systematic names. They are essential tools in cheminformatics for

database searching and data integration.

Diagram: Workflow for Compound Identification
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Caption: A workflow for resolving compound identity using canonical identifiers.
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Q10: I converted the same structure to SMILES using
two different software packages and got different
strings. Why?
This is a critical point of confusion. While a given SMILES string corresponds to only one

structure, a single structure can be represented by many valid SMILES strings.[33] This is

because the SMILES algorithm can start at different atoms in the molecule, leading to different

but equally valid representations.

To solve this, cheminformatics toolkits use canonicalization algorithms to produce a single,

unique "canonical SMILES" for a given structure. However, the algorithms used by different

software packages (e.g., RDKit, ChemDraw, OpenEye) are different.[22][33][34] Therefore, it is

expected that different toolkits will produce different canonical SMILES for the same molecule.

Causality: The lack of a single, universally adopted standard for canonical SMILES means that

you should never rely on comparing SMILES strings generated from different sources.

Q11: Is the InChIKey a foolproof method for compound
identification?
The InChIKey is an extremely reliable method, but it is not entirely foolproof. The InChIKey is a

hashed version of the full InChI string. Hashing is a one-way process that creates a fixed-

length string. Because the InChIKey is shorter than the InChI, there is a very small, but non-

zero, probability of a "collision," where two different structures (and therefore two different

InChIs) produce the same InChIKey.

However, the probability of this happening is astronomically low. It has been estimated that you

would expect to find only one collision in 75 databases that each contain one billion unique

structures. Given that current databases contain far fewer compounds, the risk of a collision in

practical applications is negligible.

Part 5: Understanding and Mitigating Software-
Related Naming Errors
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Q12: Can name-to-structure conversion software make
mistakes? What are the common pitfalls?
Yes, name-to-structure conversion software can make errors, and it's important to be aware of

their limitations. Common issues include:

Outdated IUPAC Rules: The IUPAC nomenclature rules are periodically updated. Software

may not always be using the very latest recommendations, which can lead to it generating a

valid but not "preferred" IUPAC name.[35]

Trivial Name Ambiguity: Software may struggle to interpret complex or ambiguous trivial

names, or it may not recognize less common trade names.[36]

Incorrect Input: Simple typographical errors in the input name can lead to the software being

unable to generate a structure or, worse, generating an incorrect one.

Complex Structures: Very complex structures, such as those with intricate bridged fused ring

systems, may be beyond the capabilities of some algorithms.[37]

Trustworthiness and Self-Validation: The best practice is to use these tools as a starting point,

but to always perform a "round-trip" validation.

Convert the name to a structure.

Carefully inspect the generated structure to ensure it matches your expectations.

Use the software to convert the structure back to a name.

Compare the newly generated name with your original input.

This process can help identify many common errors and increase your confidence in the

structural representation you are using.[37]

References
Akhondi, S.A., et al. (2015). Ambiguity of non-systematic chemical identifiers within and

between small-molecule databases. Journal of Cheminformatics. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 17 Tech Support

https://chemistry.stackexchange.com/questions/131644/something-is-wrong-with-converting-structure-to-name-in-chemdraw-18-0
https://support.revvitysignals.com/hc/en-us/articles/4408233535892-I-enter-a-name-but-get-the-error-that-a-structure-cannot-be-generated-for-the-name-I-entered
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148558/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4646925/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (n.d.). PubChem standardization process. ResearchGate. Available at: [Link]

Kim, S., et al. (2018). PubChem chemical structure standardization. Journal of

Cheminformatics. Available at: [Link]

Allen. (n.d.). Understand the IUPAC Nomenclature and Common Names. Allen Career

Institute. Available at: [Link]

National Center for Biotechnology Information. (n.d.). PubChem Standardization Service.

NIH. Available at: [Link]

Slideshare. (n.d.). Chemical Structure Standardization and Synonym Filtering in PubChem.

Available at: [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound. NIH. Available

at: [Link]

Royal Society of Chemistry. (n.d.). A guide to iupac nomenclature of organic compounds.

Available at: [Link]

Studylib. (n.d.). Stereochemistry Tutorials: Assigning R/S and E/Z Configurations. Available

at: [Link]

Scribd. (n.d.). Step-By-Step Guide To IUPAC Nomenclature of Organic Compounds.

Available at: [Link]

Fiveable. (n.d.). IUPAC Nomenclature Rules to Know for Organic Chemistry. Available at:

[Link]

Chemistry Steps. (2025). R and S in Naming Chiral Molecules. Available at: [Link]

Michigan State University. (n.d.). IUPAC Rules. Department of Chemistry. Available at: [Link]

Hearne Software. (n.d.). ChemDraw FAQs. Available at: [Link]

Chemistry LibreTexts. (2024). 7.5 Alkene Stereochemistry and the E, Z Designation.

Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 17 Tech Support

https://www.researchgate.net/figure/PubChem-standardization-process-in-which-unique-chemical-structures-are-extracted-from_fig2_282163953
https://www.researchgate.net/publication/327042896_PubChem_chemical_structure_standardization
https://www.allen.ac.in/study-material/chemistry/organic-chemistry/iupac-nomenclature-and-common-names
https://pubchem.ncbi.nlm.nih.gov/standardize/
https://www.slideshare.net/slideshow/chemical-structure-standardization-and-synonym-filtering-in-pubchem/269151779
https://pubchem.ncbi.nlm.nih.gov/docs/compound-datamodel
https://www.qmul.ac.uk/sbcs/iupac/bibliog/bg.html
https://studylib.net/doc/8982895/stereochemistry-tutorials--assigning-r-s-and-e-z
https://www.scribd.com/document/442091995/Step-by-Step-Guide-to-IUPAC-Nomenclature-of-Organic-Compounds
https://library.fiveable.me/ap-chem/unit-8/iupac-nomenclature-rules/study-guide/9Yd1Z2uT12Yq2uT12Yq3
https://www.chemistrysteps.com/r-and-s-in-naming-chiral-molecules/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/nomrules.htm
https://www.hearne.software/getattachment/1e2e1a3b-2a7f-4b0c-8c7a-3a5f8d5f8b5c/ChemDraw-FAQs.aspx
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/07%3A_Alkenes_-_Structure_and_Reactivity/7.05%3A_Alkene_Stereochemistry_and_the_E_Z_Designation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


YouTube. (2021). R and S configuration | E and Z nomenclature | stereochemistry. scientific

officerpsc. Available at: [Link]

Aronson, J. K. (2016). Nominal ISOMERs (Incorrect Spellings Of Medicines Eluding

Researchers)—variants in the spellings of drug names in PubMed: a database review. BMJ.

Available at: [Link]

CAS. (n.d.). CAS Registration Criteria-Overview. Available at: [Link]

Revvity Signals Support. (2025). ChemDraw: I enter a name but get the error that a structure

cannot be generated for the name I entered. Available at: [Link]

The Rx Advocates. (2020). Commonly Mixed Up Drug Names That Could Cause Confusion

Or Harm. Available at: [Link]

CBC.ca. (2016). Thalidomide link to birth defects covered up by drug's maker, German report

says. Available at: [Link]

ECRI. (n.d.). ISMP List of Confused Drug Names. Available at: [Link]

Aronson, J. K. (2016). Nominal ISOMERs (Incorrect Spellings Of Medicines Eluding

Researchers)—variants in the spellings of drug names in PubMed: a database review.

ResearchGate. Available at: [Link]

St. John, M., et al. (2023). Using alternative SMILES representations to identify novel

functional analogues in chemical similarity vector searches. Journal of Cheminformatics.

Available at: [Link]

Zymvol. (2024). How to write a reaction in SMILES format. Available at: [Link]

Bodenreider, O. (2007). Methods for Managing Variation in Clinical Drug Names. AMIA

Annual Symposium Proceedings. Available at: [Link]

CAS. (2025). Substance Classes. CAS Product Help. Available at: [Link]

RDKit. (2025). Backwards incompatible changes. The RDKit Documentation. Available at:

[Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.youtube.com/watch?v=F_f0aBw_v5I
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5156480/
https://www.cas.org/sites/default/files/documents/regcriteria.pdf
https://support.revvitysignals.com/hc/en-us/articles/4410226343572-I-enter-a-name-but-get-the-error-that-a-structure-cannot-be-generated-for-the-name-I-entered
https://therxadvocates.com/blog/commonly-mixed-up-drug-names-that-could-cause-confusion-or-harm/
https://www.cbc.ca/news/health/thalidomide-gruenenthal-report-1.3581177
https://www.ecri.org/components/ismp/tools/confuseddrugnames.pdf
https://www.researchgate.net/publication/311656885_Nominal_ISOMERs_Incorrect_Spellings_Of_Medicines_Eluding_Researchers-variants_in_the_spellings_of_drug_names_in_PubMed_a_database_review
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10616182/
https://www.zymvol.com/how-to-write-a-reaction-in-smiles-format/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2815443/
https://producthelp.cas.org/scifinder-n/en/substance-classes.html
https://www.rdkit.org/docs/ReleaseNotes.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Science Museum. (2019). Thalidomide. Available at: [Link]

Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI). Available at: [Link]

Reddit. (2024). Can a chemical structure be represented by more than one SMILES?.

r/chemistry. Available at: [Link]

Stack Overflow. (2019). How to use Cheminformatics Toolkit for R to compare a set of

SMILES structures. Available at: [Link]

FAIR Cookbook. (n.d.). 2. InChI and SMILES identifiers for chemical structures. Available at:

[Link]

GitHub. (2024). Canonical smiles generation. RDKit Discussion. Available at: [Link]

YouTube. (2024). Understanding Warning and Error Types in ChemDraw. Available at: [Link]

Heller, S. R., et al. (2006). Improving the Quality of Published Chemical Names with

Nomenclature Software. Molecules. Available at: [Link]

Wikipedia. (n.d.). CAS Registry Number. Available at: [Link]

Wikipedia. (n.d.). Drug nomenclature. Available at: [Link]

SQ Online. (n.d.). The Thalidomide Tragedy and its Lasting Effects. University of California,

San Diego. Available at: [Link]

AUS-e-TUTE. (n.d.). IUPAC Naming of Salts (Binary Inorganic Ionic Compounds). Available

at: [Link]

Cohen, P. R. (2021). Thalidomide—Then and Now: Case Report of a Woman With

Thalidomide Embryopathy and Review of Current Thalidomide Uses. Cureus. Available at:

[Link]

Chemistry Stack Exchange. (2020). Something is wrong with converting structure to name in

ChemDraw 18.0. Available at: [Link]

YouTube. (2012). Cheminformatics, Encodings SMILES & InChI. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.sciencemuseum.org.uk/objects-and-stories/medicine/thalidomide
https://chem.libretexts.org/Courses/University_of_Arkansas_at_Little_Rock/Chem_4320_5320%3A_Cheminformatics/05%3A_Representing_Small_Molecules_on_Computers/5.08%3A_Line_Notation_(SMILES_and_InChI)
https://www.reddit.com/r/chemistry/comments/z1j7qf/can_a_chemical_structure_be_represented_by_more/
https://stackoverflow.com/questions/55239967/how-to-use-cheminformatics-toolkit-for-r-to-compare-a-set-of-smiles-structures
https://faircookbook.elixir-europe.org/content/recipes/interoperability/chemical-structures-identifiers.html
https://github.com/rdkit/rdkit/discussions/7842
https://www.youtube.com/watch?v=W63h9Ncsors
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149293/
https://en.wikipedia.org/wiki/CAS_Registry_Number
https://en.wikipedia.org/wiki/Drug_nomenclature
https://sqonline.ucsd.edu/2017/04/the-thalidomide-tragedy-and-its-lasting-effects/
https://www.ausetute.com.au/salts.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425881/
https://chemistry.stackexchange.com/questions/124317/something-is-wrong-with-converting-structure-to-name-in-chemdraw-18-0
https://www.youtube.com/watch?v=P5t-419bT7k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). SMILES, SMARTS, InChI and InChIKey concepts. Available at: [Link]

ScienceAlert. (2018). 60 Years After The Thalidomide Crisis, We Finally Understand What

Went Wrong. Available at: [Link]

Dittmar, P. G., et al. (1976). The Chemical Abstracts Service Chemical Registry System. V.

Structure Input and Editing. Journal of Chemical Information and Computer Sciences.

Available at: [Link]

ACD/Labs. (n.d.). Rule C-461 Salts of Carboxylic Acids and Their Derivatives. Available at:

[Link]

Borrell, A., et al. (2022). What's in a Name? Drug Nomenclature and Medicinal Chemistry

Trends using INN Publications. Journal of Medicinal Chemistry. Available at: [Link]

CAS. (n.d.). CAS REGISTRY. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Drug nomenclature - Wikipedia [en.wikipedia.org]

2. allen.in [allen.in]

3. fiveable.me [fiveable.me]

4. IUPAC Rules [chem.uiuc.edu]

5. cas-product-help.zendesk.com [cas-product-help.zendesk.com]

6. udemy.com [udemy.com]

7. scribd.com [scribd.com]

8. ChemDraw Software FAQs | Hearne Software | Australia [hearne.software]

9. CAS Registry Number - Wikipedia [en.wikipedia.org]

10. CAS REGISTRY | CAS [cas.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.researchgate.net/figure/SMILES-SMARTS-InChI-and-InChIKey-concepts-Examples-for-the-illustration-of-basic_fig2_233989396
https://www.sciencealert.com/how-thalidomide-caused-birth-defects-sall4-protein-cereblon
https://pubs.acs.org/doi/abs/10.1021/ci60009a004
https://www.acdlabs.com/iupac/nomenclature/46/r46_1.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389270/
https://www.cas.org/cas-data/cas-registry
https://www.benchchem.com/product/b1675426?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Drug_nomenclature
https://allen.in/jee/chemistry/iupac-nomenclature-and-common-names
https://fiveable.me/lists/iupac-nomenclature-rules
https://www.chem.uiuc.edu/GenChemReferences/nomenclature_rules.html
https://cas-product-help.zendesk.com/hc/en-us/articles/11200108267021-Substance-Classes
https://www.udemy.com/course/nomenclature-of-stereo-isomers/
https://www.scribd.com/document/971188319/Step-By-Step-Guide-to-IUPAC-Nomenclature-of-Organic-Compounds
https://www.hearne.software/Software/ChemDraw/FAQ
https://en.wikipedia.org/wiki/CAS_Registry_Number
https://www.cas.org/cas-data/cas-registry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. youtube.com [youtube.com]

12. studylib.net [studylib.net]

13. R and S in Naming Chiral Molecules - Chemistry Steps [chemistrysteps.com]

14. chem.libretexts.org [chem.libretexts.org]

15. youtube.com [youtube.com]

16. youtube.com [youtube.com]

17. cbc.ca [cbc.ca]

18. sciencemuseum.org.uk [sciencemuseum.org.uk]

19. The Thalidomide Tragedy and its Lasting Effects – SQ Online [sqonline.ucsd.edu]

20. Thalidomide—Then and Now: Case Report of a Woman With Thalidomide Embryopathy
and Review of Current Thalidomide Uses - PMC [pmc.ncbi.nlm.nih.gov]

21. sciencealert.com [sciencealert.com]

22. Canonical smiles generation · rdkit/rdkit · Discussion #7842 · GitHub [github.com]

23. Naming Salts Chemistry Tutorial [ausetute.com.au]

24. acdlabs.com [acdlabs.com]

25. web.cas.org [web.cas.org]

26. researchgate.net [researchgate.net]

27. researchgate.net [researchgate.net]

28. Standardization Service - PubChem [pubchem.ncbi.nlm.nih.gov]

29. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]

30. How to write a reaction in SMILES format | Zymvol Reliable Enzyme Innovation
[zymvol.com]

31. chem.libretexts.org [chem.libretexts.org]

32. researchgate.net [researchgate.net]

33. reddit.com [reddit.com]

34. Using alternative SMILES representations to identify novel functional analogues in
chemical similarity vector searches - PMC [pmc.ncbi.nlm.nih.gov]

35. chemistry.stackexchange.com [chemistry.stackexchange.com]

36. support.revvitysignals.com [support.revvitysignals.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 17 Tech Support

https://www.youtube.com/watch?v=V9HHnRAS5BA
https://studylib.net/doc/18247939/stereochemistry-tutorials--assigning-r-s-and-e-z
https://www.chemistrysteps.com/r-and-s-in-naming-chiral-molecules/
https://chem.libretexts.org/Courses/Sonoma_State_University/SSU_Chem_335A/Material_Since_Exam_3_for_the_Final/Unit_7%3A_Alkenes%3A_Structure_and_Reactivity/7.05_Alkene_Stereochemistry_and_the_E%2C_Z_Designation
https://www.youtube.com/watch?v=LqQF796j-k0
https://www.youtube.com/watch?v=W63h9Ncsors
https://www.cbc.ca/news/canada/thalidomide-cover-up-1.3582035
https://www.sciencemuseum.org.uk/objects-and-stories/medicine/thalidomide
https://sqonline.ucsd.edu/2019/07/the-thalidomide-tragedy-and-its-lasting-effects/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428198/
https://www.sciencealert.com/biochemistry-mechanisms-behind-thalidomide-infant-deformities
https://github.com/rdkit/rdkit/discussions/7842
https://www.ausetute.com.au/namiform.html
https://www.acdlabs.com/iupac/nomenclature/79/r79_358.htm
https://web.cas.org/marketing/pdf/CAS-Registration-Criteria-Overview.pdf
https://www.researchgate.net/figure/PubChem-standardization-process-in-which-unique-chemical-structures-are-extracted-from_fig2_282153538
https://www.researchgate.net/publication/326964494_PubChem_chemical_structure_standardization
https://pubchem.ncbi.nlm.nih.gov/docs/standardization-service
https://pubchem.ncbi.nlm.nih.gov/docs/compounds
https://zymvol.com/knowledge-hub/how-to-write-a-reaction-in-smiles-format/
https://zymvol.com/knowledge-hub/how-to-write-a-reaction-in-smiles-format/
https://chem.libretexts.org/Courses/Fordham_University/Chem1102%3A_Drug_Discovery_-_From_the_Laboratory_to_the_Clinic/05%3A_Organic_Molecules/5.08%3A_Line_Notation_(SMILES_and_InChI)
https://www.researchgate.net/figure/SMILES-SMARTS-InChI-and-InChIKey-concepts-Examples-for-the-illustration-of-basic_fig1_344906202
https://www.reddit.com/r/chemistry/comments/1gwwfw6/can_a_chemical_structure_be_represented_by_more/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724362/
https://chemistry.stackexchange.com/questions/131644/something-is-wrong-with-converting-structure-to-name-in-chemdraw-18-0
https://support.revvitysignals.com/hc/en-us/articles/4408233535892-I-enter-a-name-but-get-the-error-that-a-structure-cannot-be-generated-for-the-name-I-entered
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


37. Improving the Quality of Published Chemical Names with Nomenclature Software - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Navigating Inconsistent
Compound Names]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675426/docs#technical-support-center-navigating-
inconsistent-compound-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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